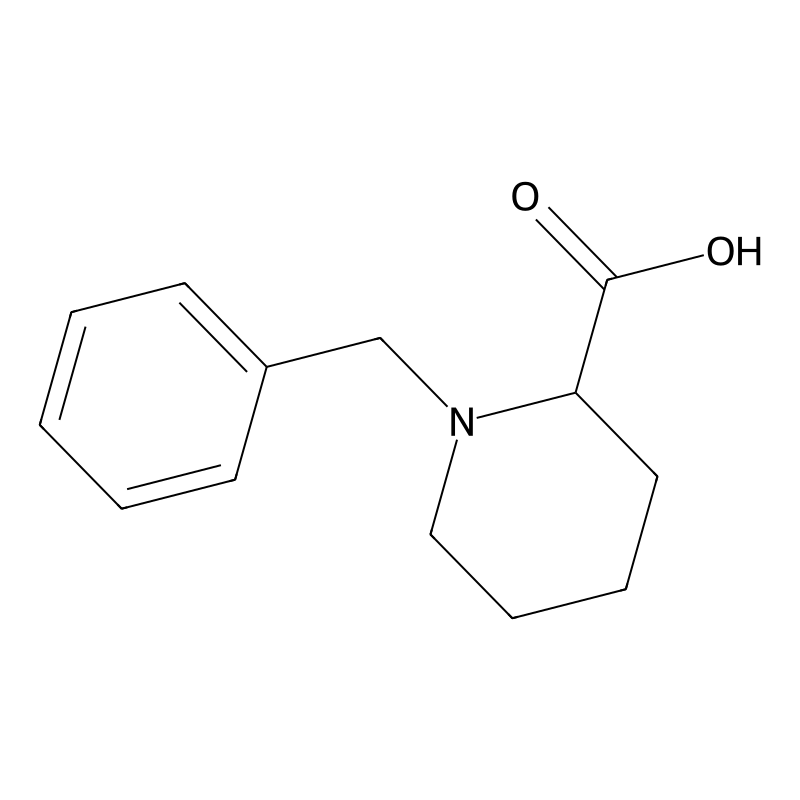

1-Benzylpiperidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can find from scientific databases:

Chemical Databases

1-Benzylpiperidine-2-carboxylic acid is listed in various chemical databases like PubChem National Institutes of Health: ) and ChEMBL EMBL-EBI . These entries provide basic information like structure, formula, and identifiers but no specific mention of research applications.

Literature Search

A comprehensive scientific literature search using databases like ScienceDirect Elsevier: or PubMed Central National Institutes of Health: ) with keywords like "1-Benzylpiperidine-2-carboxylic acid" and "research" or "synthesis" might reveal more specific research applications.

1-Benzylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of approximately 219.28 g/mol. This compound features a piperidine ring substituted with a benzyl group and a carboxylic acid functional group, making it structurally significant in various chemical and biological contexts. Its structure contributes to its potential utility in medicinal chemistry and as a building block for more complex molecules .

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield 1-benzylpiperidine.

- Amidation: It can react with amines to form amides, which may be useful in synthesizing biologically active compounds .

Research indicates that 1-benzylpiperidine-2-carboxylic acid exhibits various biological activities. It has been studied for its potential effects on the central nervous system and may influence neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests it could have applications in treating neurological disorders or as a precursor in synthesizing pharmacologically active compounds .

Several methods exist for synthesizing 1-benzylpiperidine-2-carboxylic acid:

- Piperidine Derivative Synthesis: Starting from benzylamine and a suitable carboxylic acid derivative, followed by cyclization.

- Direct Carboxylation: Using carbon dioxide in the presence of a base to introduce the carboxylic acid group on a benzylpiperidine framework.

- Multi-step Synthesis: Involves forming the piperidine ring first, followed by benzylation and subsequent carboxylation .

1-Benzylpiperidine-2-carboxylic acid has several applications:

- Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological conditions.

- Chemical Research: Used as a reference standard for analytical chemistry and pharmacological studies.

- Material Science: Potentially utilized in developing new materials due to its unique structural properties .

Interaction studies involving 1-benzylpiperidine-2-carboxylic acid focus on its binding affinity to various receptors, particularly those involved in neurotransmission. Preliminary studies suggest that it may interact with dopamine and serotonin receptors, indicating potential use in treatments for mood disorders or addiction . Further research is needed to elucidate its mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 1-benzylpiperidine-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 1-Pyrrolidinopropiophenone | Contains a pyrrolidine ring; used as a stimulant. |

| 1-(4-Methylbenzyl)piperidine | Similar piperidine structure; studied for analgesic properties. |

| 1-Benzylpyrrolidine | Features a pyrrolidine ring; explored for cognitive enhancement. |

Uniqueness

1-Benzylpiperidine-2-carboxylic acid is unique due to its specific combination of the benzyl group and carboxylic acid functionality on the piperidine ring, distinguishing it from other similar compounds that may lack one of these features or have different substituents. This unique structure may contribute to its specific biological activities and applications in medicinal chemistry .

Infrared Spectral Analysis of Functional Groups

Infrared spectroscopy serves as a fundamental technique for characterizing the functional groups present in 1-benzylpiperidine-2-carboxylic acid. The molecular structure of this compound contains three primary functional group components: the carboxylic acid moiety, the aromatic benzyl group, and the saturated piperidine ring system [1]. Each of these structural elements contributes characteristic absorption bands to the infrared spectrum.

The carboxylic acid group exhibits the most distinctive infrared spectroscopic features. The hydroxyl stretch of the carboxylic acid appears as a very broad, intense absorption band extending from 3500 to 2500 cm⁻¹, with the maximum typically centered around 3000 cm⁻¹ [1]. This unusually broad absorption envelope results from extensive hydrogen bonding between carboxylic acid molecules in the solid state, forming dimeric structures that significantly broaden the vibrational transitions [1]. The breadth of this absorption distinguishes carboxylic acids from other hydroxyl-containing compounds such as alcohols, which display sharper, more defined peaks in the 3200-3600 cm⁻¹ region.

The carbonyl stretch of the carboxylic acid group produces a very strong, sharp absorption band in the range of 1760-1690 cm⁻¹ [1] [2]. For aromatic carboxylic acids, this peak typically appears at lower frequencies (1710-1680 cm⁻¹) compared to saturated carboxylic acids due to conjugation effects between the aromatic ring and the carbonyl group [1]. The precise position within this range depends on the specific substitution pattern and the electronic environment of the carboxylic acid group.

The carbon-oxygen stretch of the carboxylic acid group manifests as a medium-intensity absorption in the 1320-1210 cm⁻¹ region [1]. This peak, combined with the characteristic O-H bending vibrations at 1440-1395 cm⁻¹ and 950-910 cm⁻¹, provides confirmatory evidence for the presence of the carboxylic acid functional group [1]. The O-H bending modes may overlap with other vibrational modes in complex molecules, requiring careful spectral interpretation.

The aromatic benzyl group contributes several characteristic absorption bands to the infrared spectrum. Aromatic C-H stretching vibrations appear as weak to medium-intensity peaks in the 3100-3000 cm⁻¹ region [3] [4]. These peaks occur at slightly higher frequencies than aliphatic C-H stretches, providing a diagnostic tool for distinguishing aromatic from aliphatic carbon-hydrogen bonds [3]. The aromatic ring skeletal vibrations produce multiple absorption bands in the 1600-1450 cm⁻¹ range, with the most intense peaks typically observed at 1600 cm⁻¹ and 1500 cm⁻¹ [3] [4].

The substitution pattern of the benzyl group can be determined from the characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region [3] [4]. For monosubstituted benzene rings, as present in 1-benzylpiperidine-2-carboxylic acid, strong absorptions are expected at 730-770 cm⁻¹ and 690-710 cm⁻¹ [3] [4]. These peaks provide definitive evidence for the monosubstituted aromatic ring structure.

The piperidine ring system contributes aliphatic C-H stretching vibrations in the 2960-2850 cm⁻¹ range [5]. These absorptions appear as multiple peaks corresponding to the various methylene groups within the six-membered ring. The piperidine ring also exhibits characteristic skeletal vibrations in the 1200-800 cm⁻¹ region, which are associated with the chair conformation adopted by the saturated six-membered ring [5].

| Functional Group | Wavenumber Range (cm⁻¹) | Peak Intensity | Characteristic Features |

|---|---|---|---|

| Carboxylic Acid O-H Stretch | 3500-2500 | Very Strong, Broad | Broad envelope due to hydrogen bonding |

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium | Slightly higher frequency than alkyl C-H |

| Aliphatic C-H Stretch | 2960-2850 | Strong | Multiple peaks from CH₂ groups |

| Carboxylic Acid C=O Stretch | 1760-1690 | Very Strong | Characteristic of carboxylic acids |

| Aromatic C=C Stretch | 1600-1450 | Variable | Aromatic ring skeletal vibrations |

| Carboxylic Acid C-O Stretch | 1320-1210 | Medium | Diagnostic for carboxylic acid confirmation |

| O-H Bend (Carboxylic Acid) | 1440-1395, 950-910 | Medium | May overlap with other bending modes |

| Aromatic C-H Out-of-Plane Bend | 730-770, 690-710 | Strong | Diagnostic for monosubstituted benzene |

| Piperidine Ring Vibrations | 1200-800 | Medium | Chair conformation specific modes |

| Benzyl Group Vibrations | 1500-1400 | Medium | Substitution pattern dependent |

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational behavior of 1-benzylpiperidine-2-carboxylic acid. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy contribute essential structural data for this compound.

The ¹H NMR spectrum of 1-benzylpiperidine-2-carboxylic acid displays several distinct resonance regions corresponding to different proton environments within the molecule. The carboxylic acid proton appears as a broad singlet in the 10.0-12.0 ppm range [6]. This proton is highly deshielded due to the electron-withdrawing effect of the carbonyl group and typically exhibits rapid exchange with deuterated solvents, confirming its assignment as the carboxylic acid proton.

The aromatic protons of the benzyl group resonate in the characteristic aromatic region between 7.0-7.5 ppm [7]. These five protons appear as a complex multiplet due to the various coupling interactions between ortho, meta, and para-positioned hydrogens on the benzene ring [7]. The specific chemical shift values and coupling patterns provide information about the electronic environment and substitution pattern of the aromatic ring.

The benzylic methylene protons (NCH₂Ph) exhibit a distinctive chemical shift in the 3.4-3.8 ppm range [8]. These protons appear as a singlet since they are not coupled to the aromatic ring protons, and their chemical shift reflects the combined deshielding effects of both the nitrogen atom and the aromatic ring system [8]. The integration of this signal corresponds to two protons, confirming the presence of the benzylic methylene group.

The piperidine ring system contributes multiple proton resonances with characteristic chemical shifts and coupling patterns. The α-proton at the C-2 position (adjacent to the carboxylic acid group) appears as a triplet in the 2.8-3.2 ppm range [8]. This proton is significantly deshielded due to its proximity to both the nitrogen atom and the electron-withdrawing carboxylic acid group. The triplet multiplicity arises from coupling with the adjacent methylene protons at the C-3 position.

The remaining methylene protons of the piperidine ring (positions C-3, C-4, C-5, and C-6) exhibit complex multiplet patterns in the 1.4-2.0 ppm range [8] [5]. These protons display overlapping resonances due to their similar chemical environments and complex coupling interactions within the chair conformation of the piperidine ring. The integration of these signals totals six protons, corresponding to the three methylene groups at positions C-3, C-4, and C-5.

The NCH₂ protons at position C-6 of the piperidine ring appear as a multiplet in the 2.3-2.8 ppm range [8]. These protons are more deshielded than the other ring methylene protons due to their direct attachment to the nitrogen atom. The complex multiplicity results from coupling with adjacent methylene protons and the conformational flexibility of the piperidine ring.

¹³C NMR spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The carboxylic acid carbon appears at approximately 175-180 ppm, characteristic of carbonyl carbons in carboxylic acids [8]. The aromatic carbons of the benzyl group resonate in the 125-140 ppm range, with the quaternary carbon typically appearing at higher field compared to the CH carbons [8].

The piperidine ring carbons exhibit characteristic aliphatic chemical shifts, with the α-carbon (C-2) appearing around 60-65 ppm due to deshielding by the adjacent nitrogen and carboxylic acid group [8]. The remaining ring carbons appear in the 20-30 ppm range, with specific assignments possible through two-dimensional NMR experiments and comparison with model compounds.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Information |

|---|---|---|---|---|

| Carboxylic Acid COOH | 10.0-12.0 | Broad singlet | 1H | Exchangeable proton |

| Aromatic Protons | 7.0-7.5 | Multiplet | 5H | Aromatic coupling patterns |

| Benzylic CH₂ | 3.4-3.8 | Singlet | 2H | No coupling to ring |

| Piperidine α-CH (C-2) | 2.8-3.2 | Triplet | 1H | Coupled to adjacent CH₂ |

| Piperidine CH₂ (C-3,4,5,6) | 1.4-2.0 | Multiplet | 6H | Complex coupling patterns |

| Piperidine NCH₂ (C-6) | 2.3-2.8 | Multiplet | 2H | Coupled to adjacent CH₂ |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information for 1-benzylpiperidine-2-carboxylic acid through analysis of characteristic fragmentation patterns. The molecular ion peak appears at m/z 219, corresponding to the molecular weight of the compound [9]. However, the intensity of this peak is typically low to medium, as is common for organic compounds containing labile functional groups such as carboxylic acids [10] [11].

The fragmentation pathways of 1-benzylpiperidine-2-carboxylic acid follow predictable patterns based on the stability of resulting fragment ions and the weakness of specific chemical bonds. The carboxylic acid functional group undergoes characteristic fragmentations that are diagnostic for this functional group class [10] [11].

One of the most significant fragmentation pathways involves the loss of the hydroxyl radical (OH- ) from the molecular ion, resulting in a fragment ion at m/z 202 (M-17) [10] [11]. This α-cleavage reaction is characteristic of carboxylic acids and represents the formation of an acylium ion (RCO⁺) that is stabilized by resonance [10]. The intensity of this peak is typically medium, making it a useful diagnostic feature for carboxylic acid identification.

The loss of the entire carboxyl group (COOH- ) produces a fragment ion at m/z 174 (M-45) [10] [11]. This fragmentation is particularly favorable in compounds where the remaining fragment can be stabilized through resonance or other electronic effects. In the case of 1-benzylpiperidine-2-carboxylic acid, this fragmentation generates the benzylpiperidine cation, which is stabilized by the nitrogen lone pair and the aromatic ring system [10].

Benzylic cleavage represents another major fragmentation pathway, producing the benzyl cation (C₇H₇⁺) at m/z 91 [12] [13]. This fragmentation is particularly favorable due to the high stability of the benzyl cation, which can undergo rearrangement to form the even more stable tropylium ion [12] [13]. The tropylium ion (C₇H₇⁺) also appears at m/z 91 but represents a rearranged structure with enhanced stability due to aromatic delocalization [12] [13]. This peak typically exhibits high intensity and serves as a characteristic marker for benzyl-containing compounds.

The piperidine ring system contributes to the fragmentation pattern through several pathways. The intact piperidine fragment (C₅H₁₀N⁺) appears at m/z 84 [5] [14]. This fragment results from cleavage of the benzyl-nitrogen bond and represents the protonated piperidine ring. The intensity of this peak is typically medium, reflecting the stability of the six-membered nitrogen-containing ring [5] [14].

Additional fragmentation pathways involve the formation of smaller fragment ions through multiple bond cleavages. These secondary fragmentations provide supporting evidence for structural assignments but are generally less diagnostic than the primary fragmentation patterns described above.

The fragmentation patterns observed in mass spectrometry are consistent with the known behavior of similar compounds containing benzyl, piperidine, and carboxylic acid functional groups [15] [13]. The relative intensities of fragment ions provide information about the preferred fragmentation pathways and the stability of resulting fragments.

| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|

| Molecular Ion [M]⁺ | 219 | Low-Medium | Molecular ion peak |

| Loss of OH [M-17]⁺ | 202 | Medium | α-cleavage from carboxylic acid |

| Loss of COOH [M-45]⁺ | 174 | High | Loss of carboxyl group |

| Benzyl Cation [C₇H₇]⁺ | 91 | High | Benzylic cleavage |

| Piperidine Fragment [C₅H₁₀N]⁺ | 84 | Medium | Piperidine ring cleavage |

| Benzylpiperidine [M-COOH]⁺ | 174 | Medium | Carboxylic acid loss |

| Tropylium Ion [C₇H₇]⁺ | 91 | High | Benzyl cation rearrangement |

X-ray Photoelectron Spectroscopy (XPS) Applications

X-ray photoelectron spectroscopy provides detailed information about the electronic environment and chemical bonding in 1-benzylpiperidine-2-carboxylic acid through analysis of core electron binding energies. This surface-sensitive technique offers unique insights into the chemical states of individual atoms within the molecule [16] [17].

The nitrogen 1s photoelectron spectrum of 1-benzylpiperidine-2-carboxylic acid exhibits a single, well-defined peak in the 399.0-400.0 eV binding energy range [17] [18]. This binding energy is characteristic of tertiary amine nitrogen atoms, reflecting the electron density around the nitrogen center in the piperidine ring [17] [18]. The symmetric peak shape indicates a single chemical environment for the nitrogen atom, consistent with the molecular structure containing only one nitrogen center [17].

The chemical shift of the nitrogen 1s peak provides information about the electronic environment of the nitrogen atom. The observed binding energy reflects the balance between electron-donating and electron-withdrawing effects of the surrounding substituents [17]. The benzyl group and the carboxylic acid substituent both influence the electron density at the nitrogen center, with the precise binding energy value providing a fingerprint for this specific chemical environment [17].

The carbon 1s photoelectron spectrum reveals multiple peaks corresponding to different carbon environments within the molecule [16]. The aromatic carbon atoms of the benzyl group appear at binding energies of 284.8-285.0 eV, representing the reference point for carbon chemical shifts [16]. These carbons exhibit sharp, well-defined peaks characteristic of aromatic carbon environments.

The aliphatic carbon atoms of the piperidine ring and the benzylic methylene group contribute multiple components to the carbon 1s spectrum in the 285.0-286.0 eV range [16]. These peaks reflect the varying electronic environments of different methylene carbons within the molecule, with specific assignments possible through comparison with model compounds and theoretical calculations.

The carboxylic acid carbon exhibits a characteristic high binding energy peak at 288.0-289.0 eV [16]. This significant chemical shift reflects the electron-withdrawing effect of the two oxygen atoms bonded to the carboxylic acid carbon. The magnitude of this shift is diagnostic for carboxylic acid functional groups and provides unambiguous identification of this structural feature.

The oxygen 1s photoelectron spectrum displays two distinct peaks corresponding to the two oxygen atoms in the carboxylic acid group [16]. The carbonyl oxygen (C=O) appears at lower binding energy (531.0-532.0 eV) compared to the hydroxyl oxygen (C-OH) at 532.5-533.5 eV [16]. This chemical shift difference reflects the different bonding environments of the two oxygen atoms, with the carbonyl oxygen experiencing greater electron delocalization.

The XPS analysis provides quantitative information about the elemental composition and can detect surface modifications or interactions with other molecules [16] [18]. The technique is particularly valuable for studying the surface properties of materials containing 1-benzylpiperidine-2-carboxylic acid and for characterizing chemical modifications or functionalizations.

The peak widths and shapes in XPS spectra provide additional information about the molecular environment and potential intermolecular interactions [16]. Broader peaks may indicate multiple chemical environments or dynamic processes, while sharp, symmetric peaks suggest well-defined chemical states.

| Element | Binding Energy (eV) | Chemical Environment | Peak Characteristics |

|---|---|---|---|

| Nitrogen (N 1s) | 399.0-400.0 | Tertiary amine nitrogen | Single peak, symmetric |

| Carbon (C 1s) - Aromatic | 284.8-285.0 | Aromatic carbon atoms | Sharp, well-defined |

| Carbon (C 1s) - Aliphatic | 285.0-286.0 | Aliphatic CH₂ carbons | Multiple components |

| Carbon (C 1s) - Carboxyl | 288.0-289.0 | Carboxylic acid carbon | Characteristic shift |

| Oxygen (O 1s) - Carboxyl C=O | 531.0-532.0 | Carbonyl oxygen | Lower binding energy |

| Oxygen (O 1s) - Carboxyl C-OH | 532.5-533.5 | Hydroxyl oxygen | Higher binding energy |